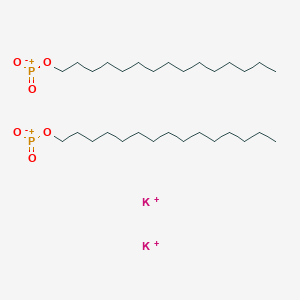
Dipotassium pentadecyl phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium pentadecyl phosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C-P) bond. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the long pentadecyl chain makes it particularly interesting for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium pentadecyl phosphonate can be synthesized through various methods. One common approach involves the reaction of pentadecyl alcohol with phosphorus trichloride, followed by hydrolysis and neutralization with potassium hydroxide. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Anhydrous solvents like toluene or dichloromethane.
Catalysts: Often, catalysts like triethylamine are used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors. The process includes:
Neutralization: Phosphoric acid is neutralized with potassium hydroxide.
Reaction: The neutralized solution is reacted with pentadecyl alcohol.
Purification: The product is purified through crystallization or distillation to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium pentadecyl phosphonate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products Formed
Phosphonic Acids: Formed through oxidation.
Phosphine Derivatives: Formed through reduction.
Substituted Phosphonates: Formed through substitution reactions.
Applications De Recherche Scientifique
Dipotassium pentadecyl phosphonate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential in drug delivery systems and as a component in bone-targeting drugs.
Industry: Used in the formulation of flame retardants, plasticizers, and surfactants.
Mécanisme D'action
The mechanism of action of dipotassium pentadecyl phosphonate involves its interaction with biological membranes and enzymes. The long hydrophobic pentadecyl chain allows it to integrate into lipid bilayers, disrupting membrane integrity. Additionally, the phosphonate group can inhibit enzymes by mimicking phosphate substrates, leading to enzyme inhibition and altered metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium phosphonates: Similar in structure but with shorter alkyl chains.
Sodium phosphonates: Similar in function but with different cationic components.
Calcium phosphonates: Used in similar applications but with different solubility and stability profiles.
Uniqueness
Dipotassium pentadecyl phosphonate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties and enhances its ability to interact with lipid membranes. This makes it particularly useful in applications requiring membrane disruption or integration.
Propriétés
Formule moléculaire |
C30H62K2O6P2+2 |
|---|---|
Poids moléculaire |
659.0 g/mol |
Nom IUPAC |
dipotassium;oxido-oxo-pentadecoxyphosphanium |
InChI |
InChI=1S/2C15H31O3P.2K/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-19(16)17;;/h2*2-15H2,1H3;;/q;;2*+1 |
Clé InChI |
XBFPHJVMIWCBFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCO[P+](=O)[O-].CCCCCCCCCCCCCCCO[P+](=O)[O-].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



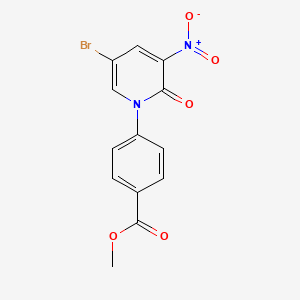
![2,6-Bis(trimethylsilyloxy)bicyclo[3.3.1]nonane-2,6-dicarbonitrile](/img/structure/B15090000.png)

![5'-Bromo-6'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15090010.png)
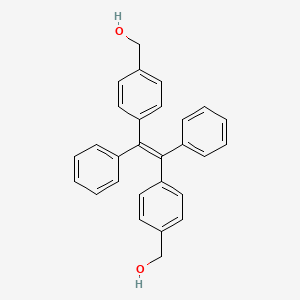
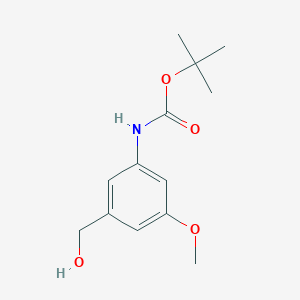
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)
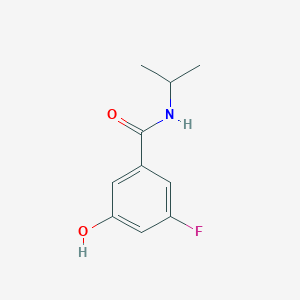
![4-[6-(Difluoromethyl)-2-pyridyl]aniline](/img/structure/B15090044.png)
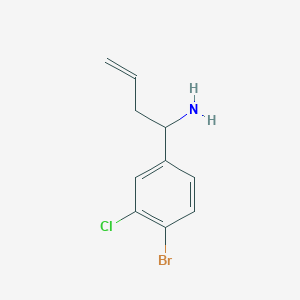

![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)
